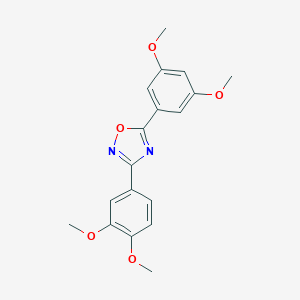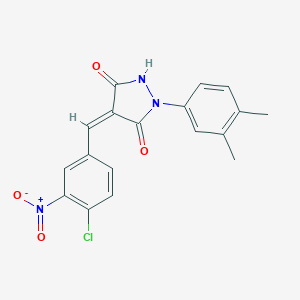
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as CEMAA, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of key enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also activates the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. In addition, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate the expression of various genes involved in these processes. Additionally, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has neuroprotective effects, which could have implications for the treatment of neurodegenerative disorders. However, one limitation of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Zukünftige Richtungen
There are several future directions for research on (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be to further elucidate its mechanism of action, which could lead to the development of more effective therapies. Another area of focus could be to investigate the potential of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other drugs or therapies, which could enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, as well as its toxicity profile in humans. Overall, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has significant potential as a therapeutic agent, and further research is needed to fully realize its potential.
Synthesemethoden
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-ethoxy-5-methoxyaniline with acetylacetone, followed by cyclization and acetylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C24H26ClNO6 |
Molekulargewicht |
459.9 g/mol |
IUPAC-Name |
2-[9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C24H26ClNO6/c1-3-32-24-14(25)10-13(11-19(24)31-2)21-22-15(6-4-8-17(22)27)26(12-20(29)30)16-7-5-9-18(28)23(16)21/h10-11,21H,3-9,12H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
FODAVVTWFKHMSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)



![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
